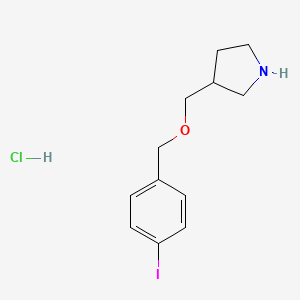

![molecular formula C18H30ClNO B1397687 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-79-7](/img/structure/B1397687.png)

3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Redox Properties and Antioxidant Potential

A study conducted by Osipova et al. (2011) explored the redox properties of novel pyrrolidine derivatives, including those with a sterically hindered phenol fragment akin to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The research utilized cyclic voltammetry to investigate the redox behavior of these compounds, discovering that they undergo irreversible oxidation in two stages, leading to the formation of a phenoxy radical. This study suggests the potential application of such compounds as antioxidant agents, due to the stability and reactivity of the generated phenoxy radicals, as confirmed by ESR spectroscopy (Osipova et al., 2011).

Catalytic and Amphiphilic Properties

In another study, Hindo et al. (2008) synthesized salycilaldimine-copper(II) soft materials derived from similar structural analogs. These complexes exhibited redox-responsive behavior and amphiphilic properties, making them suitable for applications in creating redox-responsive Langmuir-Blodgett films. The research highlights the ability of these compounds to balance redox activity with amphiphilicity, suggesting their utility in materials science for developing responsive surface coatings and films (Hindo et al., 2008).

Synthesis and Chirality

Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The study focused on a nitrile anion cyclization strategy to achieve high yields and enantiomeric excesses, demonstrating the compound's significance in asymmetric synthesis. This research underlines the compound's relevance in synthesizing chiral building blocks for pharmaceutical applications (Chung et al., 2005).

Spin Interaction and Molecular Structure

Research by Orio et al. (2010) on zinc complexes of Schiff and Mannich bases related to the structural framework of 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride demonstrated detailed insights into spin interaction and molecular structure. The study's findings contribute to understanding the electronic and geometric factors influencing the stability of radical species, with implications for designing molecular materials with specific magnetic properties (Orio et al., 2010).

Asymmetric Catalysis

A study by Qian et al. (2014) on heterobimetallic complexes for asymmetric epoxidation of unsaturated ketones provides insights into catalysis relevant to the chemical functionalities present in 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. These complexes were found to be highly active and selective, offering a pathway to synthesizing chiral epoxides, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Qian et al., 2014).

Eigenschaften

IUPAC Name |

3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYASWZHWOQZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)

![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)

![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)

![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)

![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)

![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)

![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)

![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)